molecular formula C11H7ClO3 B1582964 4-chloro-1-hydroxynaphthalene-2-carboxylic acid CAS No. 5409-15-4

4-chloro-1-hydroxynaphthalene-2-carboxylic acid

Cat. No.: B1582964
CAS No.: 5409-15-4
M. Wt: 222.62 g/mol
InChI Key: XRWGZDGUXYNIOS-UHFFFAOYSA-N
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Description

4-chloro-1-hydroxynaphthalene-2-carboxylic acid is an organic compound with the molecular formula C11H7ClO3. It is a derivative of naphthalene, characterized by the presence of a chlorine atom and a hydroxyl group attached to the naphthalene ring. This compound is known for its applications in various scientific fields, including chemistry, biology, and industry .

Preparation Methods

The synthesis of 4-chloro-1-hydroxynaphthalene-2-carboxylic acid typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

4-chloro-1-hydroxynaphthalene-2-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-chloro-1-hydroxynaphthalene-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-1-hydroxynaphthalene-2-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

4-chloro-1-hydroxynaphthalene-2-carboxylic acid can be compared with other naphthoic acid derivatives, such as:

The presence of the chlorine atom in this compound makes it unique, as it can undergo specific substitution reactions that other naphthoic acids cannot.

Properties

IUPAC Name

4-chloro-1-hydroxynaphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClO3/c12-9-5-8(11(14)15)10(13)7-4-2-1-3-6(7)9/h1-5,13H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRWGZDGUXYNIOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2O)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10202417
Record name 4-Chloro-1-hydroxy-2-naphthoic acid
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Molecular Weight

222.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5409-15-4
Record name 4-Chloro-1-hydroxy-2-naphthalenecarboxylic acid
Source CAS Common Chemistry
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Record name 4-Chloro-1-hydroxy-2-naphthoic acid
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Record name 5409-15-4
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Record name 4-Chloro-1-hydroxy-2-naphthoic acid
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Record name 4-chloro-1-hydroxy-2-naphthoic acid
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Record name 4-CHLORO-1-HYDROXY-2-NAPHTHOIC ACID
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Synthesis routes and methods

Procedure details

To a suspension of 1-hydroxy-2-naphthoic acid (3.76 g; 0.02 m) in chloroform (50 ml) was added sulphuryl chloride (2.97 g; 0.022 m) dropwise and the solution stirred at room temperature for two hours. The solvent was removed in vacuo to give a white solid which was washed with water, collected and dried. The crude solid was recrystallised from ethanol to give 4-chloro-1-hydroxy-naphthalene-2-carboxylic acid as white needles.
Quantity
3.76 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.97 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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